molecular formula C18H22Cl3N3O4S B1680833 SB 399885 Hydrochloride CAS No. 402713-80-8

SB 399885 Hydrochloride

Cat. No. B1680833
CAS RN: 402713-80-8
M. Wt: 482.8 g/mol
InChI Key: RNKCEBCFUSXSQE-UHFFFAOYSA-N
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Description

SB 399885 Hydrochloride is a potent, selective 5-HT6 antagonist . It has high affinity for human recombinant and native 5-HT(6) receptors . It is orally active and is known to enhance cognitive function .


Molecular Structure Analysis

The molecular formula of this compound is C18H21Cl2N3O4S . The molecular weight is 482.81 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM . The compound is white to beige in color .

Scientific Research Applications

Cognitive Enhancing Properties

  • SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown to improve cognitive deficits in aged rats and is suggested to be mediated by enhancements in cholinergic function. This supports its potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anxiolytic-like Effects

  • Research indicates that SB-399885 has an anxiolytic-like effect, which is not influenced by the integrity of 5-HT neurons. It suggests that benzodiazepine receptors are indirectly involved in its effect, indicating a functional interaction between 5-HT6 receptors and the GABA/benzodiazepine system (Wesołowska, 2008).

Antidepressant-like Activity

  • The antidepressant-like activity of SB-399885 was studied in the forced swim test in rats. It showed a potent effect in reducing immobility time, indicating potential antidepressant-like activity. This activity is linked to dopamine D(1)- and D(2)-like receptors and alpha(2)-adrenoceptors, but not connected with 5-HT innervation (Wesołowska, 2007).

Anxiety and Depression Models

  • In animal models of anxiety and depression, SB-399885 showed specific effects indicative of anxiolytic and antidepressant potential. It suggests the selective 5-HT6 receptor antagonist as a potential candidate for treating these conditions (Wesołowska & Nikiforuk, 2007).

Memory Consolidation and Amnesia

  • SB-399885 impacts memory consolidation and amnesia. Its administration improved long-term memory and modulated 5-HT(6) receptor mRNA expression in various brain structures. This supports the role of 5-HT(6) antagonism in memory improvement (Huerta-Rivas et al., 2010).

Cancer Research

  • While SB-399885 primarily focuses on cognitive and psychiatric disorders, other compounds like SB939 (Pracinostat) are explored in cancer research. Pracinostat has been studied for its role in inhibiting histone deacetylases, showing efficacy in models of colorectal cancer and breast cancer metastasis (Novotny‐Diermayr et al., 2010; Chen et al., 2020).

Neurotransmission Modulation

  • SB-399885 is also studied for its potential in modulating 5-HT neurotransmission. This indicates the possibility of 5-HT6 receptor-mediated positive feedback control of 5-HT neurons (Brouard et al., 2015).

Future Directions

SB 399885 Hydrochloride has been shown to have cognitive enhancing properties in aged rat water maze and novel object recognition models . It has been proposed as a potential treatment for conditions such as Alzheimer’s disease and schizophrenia .

properties

IUPAC Name

N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKCEBCFUSXSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402713-81-9
Record name Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402713-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 402713-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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